molecular formula C23H21N3O2 B5192132 4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

Cat. No.: B5192132
M. Wt: 371.4 g/mol
InChI Key: GJFYQDLNSOJWTC-KGENOOAVSA-N
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Description

4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with a pyridinyl and methylanilino group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-based anticancer drug.

    Dasatinib: Another thiazole-containing anticancer agent.

    Ixabepilone: A thiazole-based compound used in cancer treatment.

Uniqueness

4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is unique due to its specific substitution pattern and the presence of both pyridinyl and methylanilino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-16-8-10-19(11-9-16)22(27)26-21(14-18-6-4-12-24-15-18)23(28)25-20-7-3-5-17(2)13-20/h3-15H,1-2H3,(H,25,28)(H,26,27)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFYQDLNSOJWTC-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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